molecular formula C15H17N5O2 B2783195 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448048-06-3

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2783195
CAS RN: 1448048-06-3
M. Wt: 299.334
InChI Key: CUWOHWZUPJPNBU-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring , and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is a strain-induced ring, which could have implications for the compound’s reactivity . The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and boiling point . The 1,2,3-triazole ring is aromatic and can contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The cyclopropyl group, due to its ring strain, might be prone to ring-opening reactions . The amide group could undergo hydrolysis under acidic or basic conditions . The 1,2,3-triazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Cyclization Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,3-triazole-4-carboxamide is part of a class of compounds involved in the synthesis of various heterocyclic compounds. Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, demonstrating the compound's role in generating novel β-(methylthio)enamides leading to oxazoles with diverse functionalities (S. V. Kumar, B. Saraiah, N. Misra, & H. Ila, 2012). Similarly, Wasserman, Gambale, and Pulwer (1981) utilized oxazoles as precursors for activated carboxylates, important in synthesizing macrolides like recifeiolide and curvularin, showcasing the compound's utility in complex organic synthesis (H. Wasserman, R. Gambale, & M. Pulwer, 1981).

Antitumor and Anticancer Research

Research on related triazole derivatives has shown potential in antitumor and anticancer applications. Šermukšnytė et al. (2022) investigated 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines, indicating the compound's relevance in designing new anticancer agents (Aida Šermukšnytė, K. Kantminienė, I. Jonuškienė, I. Tumosienė, & V. Petrikaitė, 2022). Stevens et al. (1984) reported on imidazotetrazines, including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating broad-spectrum antitumor activity, highlighting the therapeutic potential of triazole and related compounds (M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, & C. G. Newton, 1984).

Pharmacokinetics and Drug Metabolism

Vincent, Rutty, and Abel (1984) studied the pharmacokinetics of DTIC (Dacarbazine), a compound with a structural motif similar to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, highlighting the importance of metabolism in drug efficacy and safety. Their research emphasized the species-dependent metabolism of antitumor agents, relevant for understanding the pharmacokinetics of related triazole compounds (R. B. Vincent, C. Rutty, & G. Abel, 1984).

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-20-9-13(18-19-20)15(22)17-12-4-2-10(3-5-12)8-14(21)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOHWZUPJPNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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